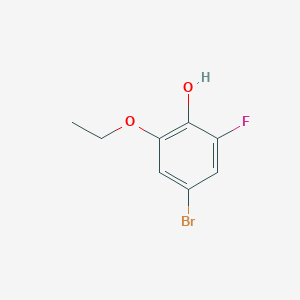
Dimethyl 5,5'-carbonylbis(3-chloro-2-methoxybenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is a chemical compound with the molecular formula C19H16Cl2O7 and a molecular weight of 427.23 g/mol . This compound is known for its unique structure, which includes two methoxybenzoate groups linked by a carbonyl bridge and substituted with chlorine atoms. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) typically involves the esterification of 3-chloro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a Friedel-Crafts acylation reaction using phosgene or a similar reagent to introduce the carbonyl bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl bridge can be reduced to form a diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzoic acid or 3-chloro-2-methoxybenzaldehyde.
Reduction: Formation of 5,5’-dihydroxybis(3-chloro-2-methoxybenzoate).
Substitution: Formation of 3-amino-2-methoxybenzoate or 3-thio-2-methoxybenzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl bridge and chlorine substitutions allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 5,5’-carbonylbis(3-methoxybenzoate): Lacks the chlorine substitution, resulting in different reactivity and applications.
Dimethyl 5,5’-carbonylbis(3-chloro-2-hydroxybenzoate): Contains hydroxyl groups instead of methoxy groups, affecting its chemical properties and uses.
Uniqueness
Dimethyl 5,5’-carbonylbis(3-chloro-2-methoxybenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the carbonyl bridge, makes it a versatile compound for various research applications .
Eigenschaften
Molekularformel |
C19H16Cl2O7 |
|---|---|
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
methyl 3-chloro-5-(3-chloro-4-methoxy-5-methoxycarbonylbenzoyl)-2-methoxybenzoate |
InChI |
InChI=1S/C19H16Cl2O7/c1-25-16-11(18(23)27-3)5-9(7-13(16)20)15(22)10-6-12(19(24)28-4)17(26-2)14(21)8-10/h5-8H,1-4H3 |
InChI-Schlüssel |
KYGXJTBNOUDJLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)C(=O)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


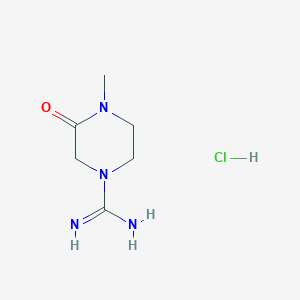
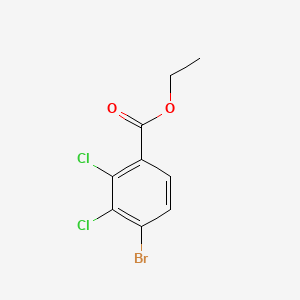
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)
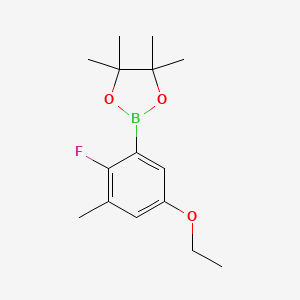

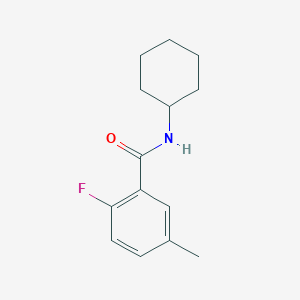
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
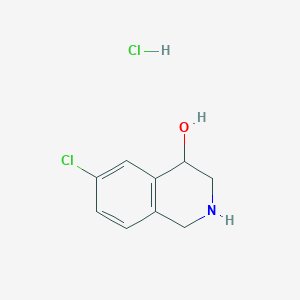
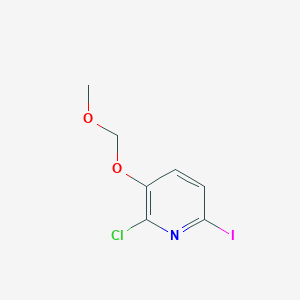
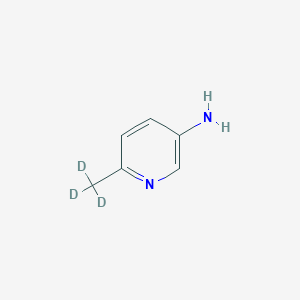

![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)
